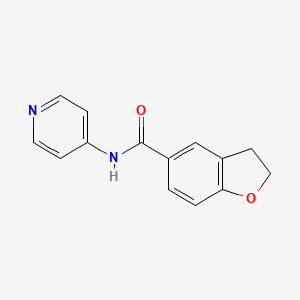![molecular formula C13H14N4O B7510058 2-methyl-N-[4-(1,2,4-triazol-1-yl)phenyl]cyclopropane-1-carboxamide](/img/structure/B7510058.png)
2-methyl-N-[4-(1,2,4-triazol-1-yl)phenyl]cyclopropane-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-methyl-N-[4-(1,2,4-triazol-1-yl)phenyl]cyclopropane-1-carboxamide, commonly known as MTCC, is a chemical compound that has been extensively studied for its potential therapeutic applications. It belongs to the family of cyclopropane carboxamides and has been found to exhibit a wide range of biological activities.
Mecanismo De Acción
The exact mechanism of action of MTCC is not fully understood. However, it has been proposed that MTCC inhibits the activity of enzymes involved in the biosynthesis of ergosterol, a key component of fungal cell membranes. This inhibition leads to the disruption of fungal cell membrane integrity and ultimately results in cell death. MTCC has also been found to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication, leading to the inhibition of cancer cell growth.
Biochemical and Physiological Effects:
MTCC has been found to exhibit a wide range of biochemical and physiological effects. It has been shown to inhibit the growth of several fungal and bacterial strains, including Candida albicans, Aspergillus fumigatus, and Staphylococcus aureus. MTCC has also been found to inhibit the growth of several cancer cell lines, including breast cancer, lung cancer, and leukemia. In addition, MTCC has been found to have potential as an anti-inflammatory agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
MTCC has several advantages for lab experiments. It is a relatively stable compound that can be easily synthesized in high purity. It has also been found to exhibit a wide range of biological activities, making it a useful tool for studying various biological processes. However, MTCC has some limitations for lab experiments. It is a relatively new compound, and its biological effects are not fully understood. In addition, the synthesis of MTCC can be challenging, and the compound can be expensive to produce.
Direcciones Futuras
There are several future directions for the study of MTCC. One potential direction is to further explore its potential as an anti-inflammatory agent. Another potential direction is to investigate its potential as an antitumor agent, particularly in combination with other chemotherapeutic agents. Additionally, further research is needed to fully understand the mechanism of action of MTCC and to identify its molecular targets. Overall, the study of MTCC has the potential to lead to the development of new therapeutic agents for a wide range of diseases.
Métodos De Síntesis
MTCC can be synthesized by the reaction of 2-methylcyclopropanecarboxylic acid with 4-(1,2,4-triazol-1-yl)aniline in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The reaction yields MTCC as a white crystalline solid with a purity of over 99%.
Aplicaciones Científicas De Investigación
MTCC has been extensively studied for its potential therapeutic applications. It has been found to exhibit antifungal, antibacterial, and antitumor activities. MTCC has also been shown to inhibit the growth of several cancer cell lines, including breast cancer, lung cancer, and leukemia. In addition, MTCC has been found to have potential as an anti-inflammatory agent.
Propiedades
IUPAC Name |
2-methyl-N-[4-(1,2,4-triazol-1-yl)phenyl]cyclopropane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4O/c1-9-6-12(9)13(18)16-10-2-4-11(5-3-10)17-8-14-7-15-17/h2-5,7-9,12H,6H2,1H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDLRAHKVIGZFDP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC1C(=O)NC2=CC=C(C=C2)N3C=NC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![N-[4-(1,2,4-triazol-1-yl)phenyl]propanamide](/img/structure/B7510007.png)

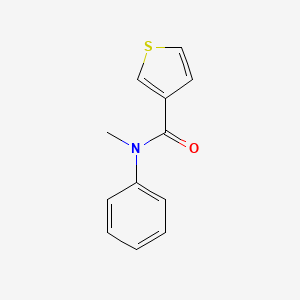
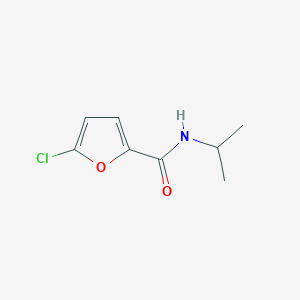
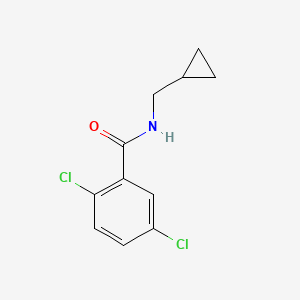
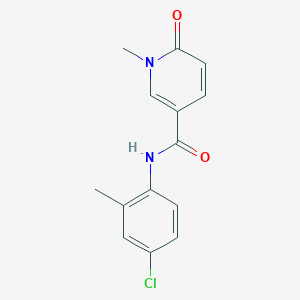
![Methyl 2-[(3-methylpiperidine-1-carbonyl)amino]benzoate](/img/structure/B7510049.png)
